molecular formula C11H10N2O6 B1652852 carbonic acid;2-(4-oxoquinazolin-3-yl)acetic acid CAS No. 1609408-01-6

carbonic acid;2-(4-oxoquinazolin-3-yl)acetic acid

Cat. No.: B1652852
CAS No.: 1609408-01-6
M. Wt: 266.21
InChI Key: BYZDCONWONYWAF-UHFFFAOYSA-N
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Description

carbonic acid;2-(4-oxoquinazolin-3-yl)acetic acid is a complex organic compound that features a quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbonic acid;2-(4-oxoquinazolin-3-yl)acetic acid typically involves the condensation of 4-hydroxyquinazoline-3-carboxylic acid with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

carbonic acid;2-(4-oxoquinazolin-3-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, carbonic acid;2-(4-oxoquinazolin-3-yl)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for the development of new therapeutic agents .

Medicine

Medically, derivatives of this compound are being investigated for their potential anti-cancer and anti-inflammatory properties. The quinazolinone core is known for its biological activity, making it a valuable scaffold in drug design .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including the development of new polymers and coatings .

Mechanism of Action

The mechanism of action of carbonic acid;2-(4-oxoquinazolin-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, depending on the target enzyme .

Comparison with Similar Compounds

Similar Compounds

  • 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid
  • 4-Hydroxyquinazoline-3-carboxylic acid
  • Quinazolinone derivatives

Uniqueness

carbonic acid;2-(4-oxoquinazolin-3-yl)acetic acid is unique due to its dual acid functionality, which allows for diverse chemical modifications. This dual functionality is not commonly found in similar compounds, making it a versatile building block for various applications .

Properties

IUPAC Name

carbonic acid;2-(4-oxoquinazolin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3.CH2O3/c13-9(14)5-12-6-11-8-4-2-1-3-7(8)10(12)15;2-1(3)4/h1-4,6H,5H2,(H,13,14);(H2,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYZDCONWONYWAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)O.C(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609408-01-6
Record name Carbonic acid, compd. with 4-oxo-3(4H)-quinazolineacetate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609408-01-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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